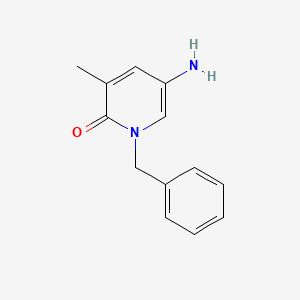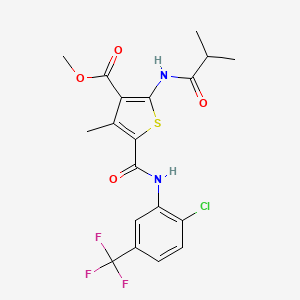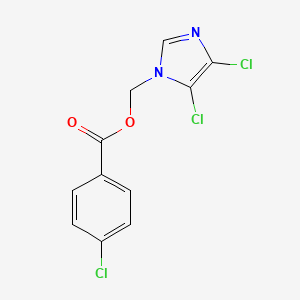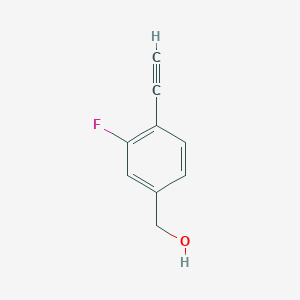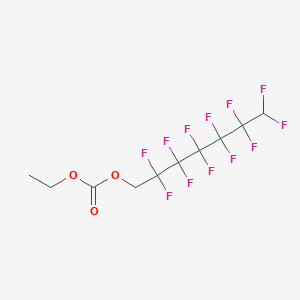
2-(Diphenylphosphino)aniline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Diphenylphosphino)aniline hydrochloride is an organophosphorus compound with the molecular formula C18H17ClNP. It is a derivative of aniline where the amino group is substituted with a diphenylphosphino group. This compound is often used in coordination chemistry and catalysis due to its ability to act as a ligand, forming stable complexes with various metals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diphenylphosphino)aniline hydrochloride typically involves the reaction of diphenylphosphine with 2-iodoaniline. The reaction is usually carried out in the presence of a palladium catalyst under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
2-Iodoaniline+DiphenylphosphinePd catalyst2-(Diphenylphosphino)aniline
The product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: On an industrial scale, the synthesis may involve similar steps but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time.
化学反応の分析
Types of Reactions: 2-(Diphenylphosphino)aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Coordination: The compound can form coordination complexes with transition metals.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Coordination: Transition metal salts such as palladium chloride or platinum chloride.
Major Products:
Oxidation: Diphenylphosphine oxide derivatives.
Substitution: N-substituted aniline derivatives.
Coordination: Metal-phosphine complexes.
科学的研究の応用
2-(Diphenylphosphino)aniline hydrochloride is widely used in scientific research due to its versatility:
Chemistry: As a ligand in the synthesis of metal complexes for catalysis.
Biology: In the study of enzyme mimetics and as a probe in biochemical assays.
Industry: Used in the production of catalysts for various chemical processes, including polymerization and hydrogenation reactions.
作用機序
The mechanism by which 2-(Diphenylphosphino)aniline hydrochloride exerts its effects is primarily through its role as a ligand. It coordinates with metal centers, stabilizing them and facilitating various catalytic processes. The diphenylphosphino group provides electron density to the metal, enhancing its reactivity, while the aniline moiety can participate in additional interactions, such as hydrogen bonding or π-stacking.
類似化合物との比較
- 2-(Diphenylphosphino)benzenamine
- Bis(2-(diphenylphosphino)ethyl)amine hydrochloride
Comparison: 2-(Diphenylphosphino)aniline hydrochloride is unique due to its specific substitution pattern, which provides a balance of steric and electronic properties. Compared to 2-(Diphenylphosphino)benzenamine, the hydrochloride salt is more soluble in polar solvents, making it easier to handle in aqueous reactions. Bis(2-(diphenylphosphino)ethyl)amine hydrochloride, on the other hand, has a different coordination environment due to the presence of an additional phosphine group, which can lead to different catalytic properties.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds
特性
分子式 |
C18H17ClNP |
|---|---|
分子量 |
313.8 g/mol |
IUPAC名 |
2-diphenylphosphanylaniline;hydrochloride |
InChI |
InChI=1S/C18H16NP.ClH/c19-17-13-7-8-14-18(17)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16;/h1-14H,19H2;1H |
InChIキー |
KKNANWPYZXRZTD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


